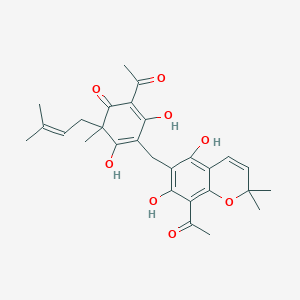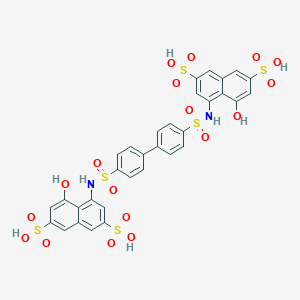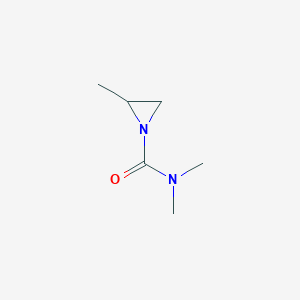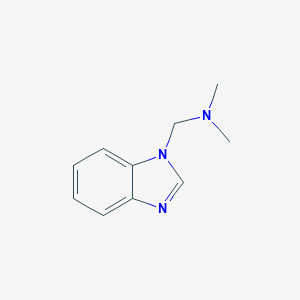
1-(benzimidazol-1-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzimidazol-1-yl)-N,N-dimethylmethanamine, also known as BDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess unique properties that make it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine is complex and not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a reduction in the activity of various biochemical pathways, which can ultimately lead to the suppression of disease.
Efectos Bioquímicos Y Fisiológicos
1-(benzimidazol-1-yl)-N,N-dimethylmethanamine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively. 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine has also been found to possess anti-tumor properties, making it a promising candidate for the development of cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(benzimidazol-1-yl)-N,N-dimethylmethanamine has several advantages as a research tool. It is relatively easy to synthesize, and its activity can be easily measured using standard laboratory techniques. However, there are also limitations to its use. 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine is a relatively new compound, and its long-term effects on the body are not fully understood. Additionally, its activity can be affected by a range of factors, including temperature and pH, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research into 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine. One possibility is the development of new drugs based on this compound. 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine has been shown to possess unique properties that make it a promising candidate for the development of novel drugs. Another possibility is the further investigation of its mechanism of action. Understanding how 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine works at a molecular level could lead to the development of more effective drugs in the future. Finally, there is also the potential for 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine to be used in other areas of research, such as the development of new diagnostic tools or the study of biochemical pathways in the body.
Métodos De Síntesis
The synthesis of 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine involves the reaction of benzimidazole with N,N-dimethylmethanamine in the presence of a suitable catalyst. The procedure is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.
Aplicaciones Científicas De Investigación
1-(benzimidazol-1-yl)-N,N-dimethylmethanamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine has been shown to be a potent inhibitor of various enzymes and receptors, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-(benzimidazol-1-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-12(2)8-13-7-11-9-5-3-4-6-10(9)13/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAYWXJPQFELEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzimidazol-1-yl)-N,N-dimethylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


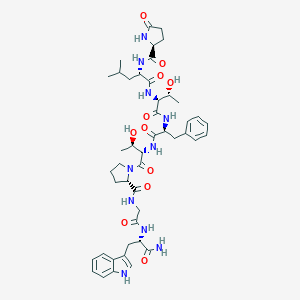
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)


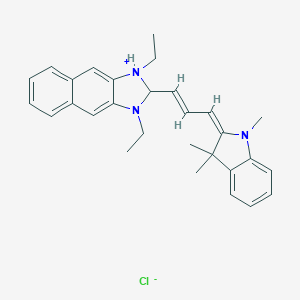

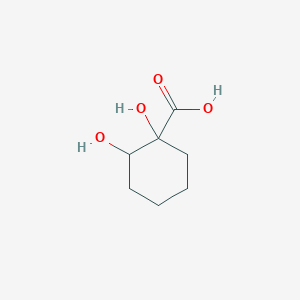
![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)
